molecular formula C9H13F2NO4 B6259247 1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid CAS No. 1822549-84-7

1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid

Katalognummer B6259247
CAS-Nummer: 1822549-84-7
Molekulargewicht: 237.20 g/mol
InChI-Schlüssel: SNIQPSBTDHQLPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid” is a chemical compound with the CAS Number: 1822549-84-7 . It has a molecular weight of 237.2 . The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis .


Synthesis Analysis

The compound can be synthesized using the reagent di-tert-butyl-iminodicarboxylate . This reagent affords a doubly BOC-protected source of NH − 2, which can be N -alkylated . The approach is complementary to the Gabriel synthesis of amines .


Molecular Structure Analysis

The InChI code for the compound is 1S/C9H13F2NO4/c1-8(2,3)16-7(15)12-4-9(10,11)5(12)6(13)14/h5H,4H2,1-3H3,(H,13,14) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 237.2 . More detailed physical and chemical properties could not be found in the search results.

Wissenschaftliche Forschungsanwendungen

Synthesis of Dipeptide Nitroanilides

Tert-butyloxycarbonyl amino acid nitroanilides, including derivatives of azetidine-2-carboxylic acid, are synthesized using isocyanate methods or mixed anhydride procedures, further extending to corresponding dipeptide nitroanilides. This process is significant in peptide synthesis, especially when dealing with sterically hindered amino acid nitroanilides (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

Preparation of Protected 3-haloazetidines

The compound serves as a versatile building block in the synthesis of high-value azetidine-3-carboxylic acid derivatives, including novel derivatives like 1-(tert-butoxycarbonyl)-3-((trifluoromethyl)thio)azetidine-3-carboxylic acid. This showcases its role in expanding the library of biologically relevant heterocyclic compounds (Ji, Wojtas, & Lopchuk, 2018).

Novel Electrophilic Building Blocks

The compound is involved in the preparation of novel electrophilic building blocks for the synthesis of enantiomerically pure compounds (EPCs), crucial for synthesizing chiral pharmaceuticals and other biologically active molecules (Zimmermann & Seebach, 1987).

Antibacterial Agent Synthesis

Derivatives of 1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid, like 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives, have been synthesized and screened for their antibacterial activities, indicating the potential of these compounds in developing new antibacterial agents (Song et al., 2009).

Chiral Recognition Studies

Chiral α-(nonafluoro-tert-butoxy)carboxylic acids synthesized from this compound are used as chiral solvating agents, important in the field of chiral recognition and enantioselective synthesis (Nemes et al., 2015).

Cytotoxicity Studies in Cancer Research

Functionalized amino acid derivatives synthesized from this compound have shown cytotoxicity against human cancer cell lines, indicating potential applications in designing new anticancer agents (Kumar et al., 2009).

Safety and Hazards

The safety information and MSDS for the compound can be found on the Sigma-Aldrich website .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid involves the protection of the carboxylic acid group, followed by the introduction of the difluoroazetidine ring and subsequent deprotection of the carboxylic acid group.", "Starting Materials": ["2,2,2-trifluoroacetic acid", "tert-butanol", "thionyl chloride", "triethylamine", "3-amino-1,1-difluoropropane", "diisopropylethylamine", "N,N'-dicyclohexylcarbodiimide", "dimethylformamide", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "ethyl acetate", "brine"], "Reaction": ["1. Protection of the carboxylic acid group by reaction with tert-butanol and thionyl chloride in the presence of triethylamine to yield tert-butyl 2,2,2-trifluoroacetate.", "2. Introduction of the difluoroazetidine ring by reaction of 3-amino-1,1-difluoropropane with tert-butyl 2,2,2-trifluoroacetate in the presence of diisopropylethylamine and N,N'-dicyclohexylcarbodiimide to yield 1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid tert-butyl ester.", "3. Deprotection of the carboxylic acid group by treatment with hydrochloric acid in dimethylformamide to yield 1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid.", "4. Purification of the product by extraction with ethyl acetate and washing with sodium hydroxide and sodium bicarbonate solutions, followed by drying over magnesium sulfate and concentration under reduced pressure.", "5. Recrystallization of the product from ethyl acetate/hexanes or another suitable solvent to yield pure 1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid."] }

CAS-Nummer

1822549-84-7

Molekularformel

C9H13F2NO4

Molekulargewicht

237.20 g/mol

IUPAC-Name

3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid

InChI

InChI=1S/C9H13F2NO4/c1-8(2,3)16-7(15)12-4-9(10,11)5(12)6(13)14/h5H,4H2,1-3H3,(H,13,14)

InChI-Schlüssel

SNIQPSBTDHQLPU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CC(C1C(=O)O)(F)F

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.